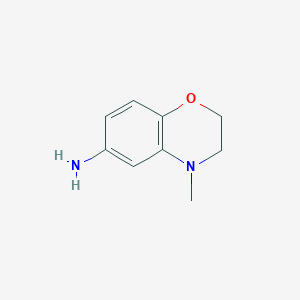4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine
CAS No.: 226571-61-5
Cat. No.: VC8091582
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 226571-61-5 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazin-6-amine |
| Standard InChI | InChI=1S/C9H12N2O/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10H2,1H3 |
| Standard InChI Key | ZTBQQMRMUWBAOB-UHFFFAOYSA-N |
| SMILES | CN1CCOC2=C1C=C(C=C2)N |
| Canonical SMILES | CN1CCOC2=C1C=C(C=C2)N |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 4-methyl-2,3-dihydro-1,4-benzoxazin-6-amine, reflects its bicyclic structure comprising a benzene ring fused to a six-membered oxazine ring. Key structural features include:
-
Methyl group (-CH): Positioned at the 4th carbon of the oxazine ring.
-
Amino group (-NH): Located at the 6th carbon of the benzene ring.
Table 1: Structural and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.21 g/mol |
| CAS Number | 226571-61-5 |
| SMILES | CN1CCOC2=C1C=C(C=C2)N |
| InChI Key | ZTBQQMRMUWBAOB-UHFFFAOYSA-N |
| Purity | ≥95% |
| Storage Conditions | -20°C |
The planar benzoxazine core enables π-π stacking interactions, while the amino group enhances solubility in polar solvents .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine typically involves multistep reactions starting from substituted phenols or anilines. Key methods include:
Cyclization of Haloalkyl Intermediates
A brominated precursor, 6-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, can undergo amination via Buchwald-Hartwig coupling or nucleophilic substitution. For example, treatment with aqueous ammonia under palladium catalysis yields the target amine .
Reductive Amination
Patent US5420126A describes the use of borane-tetrahydrofuran complexes to reduce 3-oxo-4-substituted benzoxazine intermediates. Subsequent oxidation and alkylation steps introduce the methyl and amino groups .
Reaction Conditions
-
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane.
-
Catalysts: Palladium(II) acetate for coupling reactions; copper iodide for Ullmann-type reactions .
-
Temperature: Reactions often proceed at 80–120°C under inert atmospheres.
Pharmacological Applications
Potassium Channel Activation
Benzoxazine derivatives, including 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine, exhibit K channel activating activity, which relaxes smooth muscles. This mechanism underpins their potential in treating:
-
Cardiovascular diseases: Hypertension, angina pectoris, and arrhythmia.
-
Respiratory disorders: Asthma via bronchodilation.
-
Metabolic conditions: Diabetes through modulation of insulin secretion .
Table 2: In Vitro and In Vivo Efficacy
| Model System | Effect Observed | Effective Concentration/Dose |
|---|---|---|
| Guinea pig trachea | Inhibition of 3,4-diaminopyridine-induced contractions | 10–10 M |
| Anesthetized dogs | Coronary vasodilation; blood pressure reduction | 0.3–100 μg/kg (intra-arterial) |
Mechanism of Action
Activation of ATP-sensitive K channels hyperpolarizes cell membranes, reducing intracellular Ca influx and muscle contraction. This action is reversible and concentration-dependent .
Physical and Chemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in DMSO (>10 mg/mL) and ethanol; poorly soluble in water.
-
Stability: Stable under inert gas at -20°C but degrades upon prolonged exposure to light or moisture .
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 6.65 (d, J=8.4 Hz, 1H), 6.52 (s, 1H), 4.22 (t, J=4.8 Hz, 2H), 3.38 (t, J=4.8 Hz, 2H), 2.98 (s, 3H).
Future Research Directions
-
Structure-Activity Relationships (SAR): Modifying the methyl or amino groups to enhance potency and selectivity.
-
Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to improve bioavailability.
-
Therapeutic Expansion: Investigating efficacy in neurodegenerative and inflammatory diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume